molecular formula C14H15N5O2S2 B2839522 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034338-25-3

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2839522
CAS No.: 2034338-25-3
M. Wt: 349.43
InChI Key: HPJATGPLEBJRRZ-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a combination of a tetrahydropyrazolo[1,5-a]pyridine core and a benzo[c][1,2,5]thiadiazole moiety, linked via a sulfonamide group. Such a structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the tetrahydropyrazolo[1,5-a]pyridine core: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a sydnone and a propargylic acid amide, followed by hydrogenation.

    Synthesis of the benzo[c][1,2,5]thiadiazole moiety: This involves the reaction of appropriate aromatic precursors with sulfur and nitrogen sources under controlled conditions.

    Coupling of the two moieties: The final step involves the formation of the sulfonamide linkage, typically through the reaction of a sulfonyl chloride derivative with the amine group of the tetrahydropyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the tetrahydropyrazolo[1,5-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds contain the benzo[c][1,2,5]thiadiazole moiety and are known for their applications in materials science and medicinal chemistry.

Uniqueness

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a tetrahydropyrazolo[1,5-a]pyridine and a benzo[c][1,2,5]thiadiazole derivative makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c20-23(21,13-6-3-4-11-14(13)18-22-17-11)16-9-10-8-15-19-7-2-1-5-12(10)19/h3-4,6,8,16H,1-2,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJATGPLEBJRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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